N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
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Description
N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, commonly referred to as DIM-SA, is a novel compound that has been developed for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in various fields of research.
Scientific Research Applications
High Sensitivity Analysis of Proteins
A study by Qiao et al. (2009) developed a water-soluble sulfo-3H-indocyanine dye for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This method significantly improved detection sensitivity for protein analysis, demonstrating potential for detecting low abundance proteins and quantitative protein analysis (Qiao et al., 2009).
Sulfamoylation of Hydroxyl Groups
Okada et al. (2000) described an efficient method for the sulfamoylation reaction of hydroxyl groups, which could be applied to a wide range of hydroxyl-containing compounds. This method achieved high yields without the need for a base, suggesting applications in chemical synthesis where sulfamoylation is desired (Okada et al., 2000).
Glutaminase Inhibitors
Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs as glutaminase inhibitors. These compounds were designed to improve drug-like properties and solubility while retaining potency, indicating potential applications in therapeutic interventions targeting glutaminase (Shukla et al., 2012).
Antibacterial and Enzyme Inhibition
Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides with potential antibacterial properties and moderate inhibitors of α-chymotrypsin enzyme. These compounds demonstrated promising antibacterial activity against various bacterial strains, suggesting applications in developing new antibacterial agents (Siddiqui et al., 2014).
Vibrational Spectroscopy and Quantum Computational Approach
Mary et al. (2022) characterized an antiviral active molecule using vibrational spectroscopy and computational methods. Their study highlighted the importance of vibrational signatures in identifying and understanding the behavior of biologically active compounds, suggesting a methodological approach that could be applicable to the study of "N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" (Mary et al., 2022).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-8-6-10-21(14-18)15-28-16-25(22-11-4-5-13-24(22)28)30-17-26(29)27-23-12-7-9-19(2)20(23)3/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWPXWKRTXCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
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